ALUMINUM BORATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum Borate is a family of inorganic compounds with a variety of applications. The most commonly studied form is Al18B4O33, an aluminoborate mineral known for its excellent thermal stability and low coefficient of thermal expansion . It is often crystalline in nature, with high thermal stability and resistance to chemical attack .

Synthesis Analysis

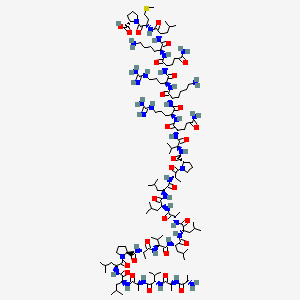

Aluminum Borate can be synthesized through several methods. The traditional solid-state reaction method involves heating Aluminum and Boron Oxide together at high temperatures. An alternate approach is the sol-gel method, which forms Aluminum Borate through the reaction of a soluble aluminum salt with a boron-containing compound .Molecular Structure Analysis

The structure of Aluminum Borate is complex and includes a range of different structures and compositions . The most commonly studied form of Aluminum Borate is Al18B4O33 .Chemical Reactions Analysis

The oxidation of an aluminum diboride particle involving the formation of aluminum borate on the surface has been studied. The activation energy E = 205.9 kJ/mol, the pre-exponential factor A = 2.275·10 −15 m 3 /s, and the order of reaction with respect to the oxidizer m = 1 were determined .Physical And Chemical Properties Analysis

Aluminum Borate compounds are often crystalline in nature, with high thermal stability and resistance to chemical attack. They display a low coefficient of thermal expansion, meaning they do not change in size significantly with changes in temperature .Scientific Research Applications

Material Characterization : Aluminum borate, specifically 9Al2O3·2B2O3 or Al18B4O33, has been synthesized and characterized, showing properties like moderate coefficient of thermal expansion, moderate strength, and low dielectric constant. These characteristics make it suitable for various applications in material science (Ray, 1992).

Nanowire Synthesis : Research has demonstrated the synthesis of aluminum borate nanowires by heating a mixture of Al and B2O3 powder. These nanowires are single-crystal with significant length and varying diameters, indicating potential applications in nanotechnology (Liu, Li, & Fan, 2003).

Composite Materials : Aluminum borate whiskers have been used to reinforce aluminum matrix composites, offering environmentally friendly and cost-effective alternatives to other materials like SiC whiskers. This has implications for manufacturing and materials engineering (Zhu & Iizuka, 2003).

Ceramic Applications : Studies have shown that aluminum borates formed from alumina and boron oxide have refractory properties and corrosion resistance, making them suitable for use in ceramics (Hernández et al., 2017).

Catalytic Properties : Nonstoichiometric aluminum borates exhibit distinct acid and catalytic properties, potentially useful in various chemical processes (Peil, Galya, & Marcelin, 1989).

Optical Applications : Yttrium aluminum borate doped with neodymium (Nd3+) has been highlighted for its potential in laser and lighting technologies, demonstrating the versatility of aluminum borates in optical applications (Ju & Yeung, 2016).

Mechanism of Action

Safety and Hazards

properties

InChI |

InChI=1S/Al.BO3/c;2-1(3)4/q;-3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHJWVCQJZIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBO3-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 57346170 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)